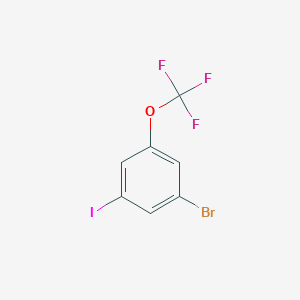

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

Vue d'ensemble

Description

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3IO and a molecular weight of 366.9 g/mol . This compound is characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Méthodes De Préparation

The synthesis of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene typically involves the bromination and iodination of a trifluoromethoxy-substituted benzene derivative. One common method includes the reaction of 1,3-dibromo-5-(trifluoromethoxy)benzene with iodine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogen exchange.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to achieve the desired quality for research and industrial applications.

Analyse Des Réactions Chimiques

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with nucleophiles such as amines or thiols.

Coupling Reactions: This compound is often used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under suitable conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Applications De Recherche Scientifique

Reaction Types

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene undergoes several types of reactions:

- Substitution Reactions : The bromine and iodine atoms can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It is utilized in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

- Oxidation/Reduction Reactions : The trifluoromethoxy group can be oxidized or reduced, leading to various derivatives.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions.

Biology

The compound is employed in biological studies to explore biochemical pathways. Its derivatives can function as probes or inhibitors in various assays, aiding researchers in understanding cellular mechanisms. Notably, compounds with trifluoromethoxy groups have shown significant anticancer properties by enhancing binding affinity to target proteins involved in cancer progression .

Medicine

In medicinal chemistry, this compound contributes to drug discovery efforts. Its unique structure allows researchers to investigate novel mechanisms of action for therapeutic agents. Case studies have demonstrated its potential as an anticancer treatment through inhibition of tumor growth in xenograft models .

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and materials with tailored properties, such as fluorinated polymers and advanced coatings. Its unique reactivity makes it suitable for developing high-performance materials.

Anticancer Activity

A recent study evaluated the anticancer properties of derivatives derived from this compound. The results indicated that these derivatives exhibited significant inhibitory effects on tumor growth in xenograft models, suggesting their potential use in cancer therapy.

Enzyme Modulation

Research has shown that this compound can modulate cytochrome P450 enzymes involved in drug metabolism. This modulation could influence the pharmacokinetics of co-administered drugs, highlighting the need for further investigation into its role as a potential drug interaction agent .

Mécanisme D'action

The mechanism by which 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene exerts its effects depends on the specific application and the target molecule. In coupling reactions, the compound acts as a halogenated precursor that undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.

Comparaison Avec Des Composés Similaires

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-3-(trifluoromethoxy)benzene: Lacks the iodine atom, making it less versatile in certain coupling reactions.

3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different reactivity and applications.

1-Iodo-3,5-bis(trifluoromethyl)benzene: Features two trifluoromethyl groups, which can significantly alter its chemical behavior compared to the trifluoromethoxy derivative.

The uniqueness of this compound lies in its combination of bromine, iodine, and trifluoromethoxy groups, providing a versatile platform for various chemical transformations and research applications.

Activité Biologique

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS No. 845866-78-6) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethoxy and halogen substituents on the benzene ring enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

The molecular formula of this compound is CHBrFIO, with a molecular weight of 366.9 g/mol. The trifluoromethoxy group contributes to its lipophilicity and metabolic stability, which are critical for biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit significant anticancer properties. For instance, the introduction of the trifluoromethoxy group has been shown to enhance the potency of certain inhibitors against cancer cell lines by improving their binding affinity to target proteins involved in cancer progression .

A notable case study demonstrated that derivatives of this compound showed inhibitory effects on tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in drug metabolism and signaling pathways. For example, studies have shown that it can modulate cytochrome P450 enzymes, which play a crucial role in the metabolism of various pharmaceuticals . This modulation could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its role as a potential drug interaction agent.

Antimicrobial Activity

Preliminary findings also suggest antimicrobial properties associated with this compound. In vitro assays indicated that it exhibits activity against several bacterial strains, although further research is required to elucidate the mechanism of action and efficacy in clinical settings .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Binding : The halogen substituents may facilitate stronger interactions with enzyme active sites, leading to inhibition or activation depending on the target.

- Cell Signaling Modulation : The compound may influence key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and survival.

- Metabolic Pathways : It engages in phase I and phase II metabolic reactions, affecting the bioavailability and efficacy of other therapeutic agents .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

| Study | Findings |

|---|---|

| Study A | Showed significant anticancer activity in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Demonstrated modulation of CYP450 enzymes, impacting drug metabolism profiles in liver microsomes. |

| Study C | Exhibited antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 50 µg/mL. |

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Low doses may exhibit therapeutic effects, while higher concentrations could lead to cytotoxicity .

Propriétés

IUPAC Name |

1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEYHNDEVIRTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375597 | |

| Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-78-6 | |

| Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.